2-((3-Chlorophenyl)thio)acetaldehyde
Description
2-((3-Chlorophenyl)thio)acetaldehyde is a sulfur-containing aromatic aldehyde characterized by a thioether group (-S-) linking a 3-chlorophenyl substituent to an acetaldehyde moiety. This structure imparts unique reactivity, particularly in nucleophilic addition and oxidation reactions due to the aldehyde functional group.
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7ClOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI Key |
FOYFJEJDXQACIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)thio)acetaldehyde typically involves the reaction of 3-chlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Chlorophenyl)thio)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenyl)thio)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The chlorophenyl group may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
2-((3-Chlorophenyl)methylthio)acetic acid (CAS 34722-33-3)
- Structure : Features a methylene bridge between the thioether and carboxylic acid group, unlike the direct thioether-aldehyde linkage in the target compound.
- Reactivity : The carboxylic acid group enables esterification and salt formation, contrasting with the aldehyde’s propensity for redox reactions.
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde
- Structure : Replaces the 3-chlorophenyl group with a triazole ring system, introducing nitrogen heteroatoms and aromatic bulk.
Functional Group Variants
2-(3-Chlorophenyl)acetaldehyde (S2)
- Structure : Lacks the thioether group, instead featuring a direct ethyl linkage between the aldehyde and aromatic ring.
- Synthesis: Produced via oxidation of 2-(3-chlorophenyl)ethanol, achieving 97% yield .
- Reactivity : The absence of sulfur reduces opportunities for thiol-disulfide exchange or coordination chemistry, limiting applications compared to thioether analogs .
Substituent Effects in Thioether Compounds
Bis{2-[(2-chloroethyl)thio]ethyl} ether (CAS 63918-89-8)
- Structure : Contains dual thioether and ether linkages with chloroethyl substituents.
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid
- Structure : Combines a triazole-thioether motif with methoxy-substituted phenyl groups.
- Properties : Esters of such compounds show predicted low acute toxicity (via GUSAR modeling), suggesting that electron-donating substituents (e.g., methoxy) may modulate biological effects compared to electron-withdrawing groups like chlorine .
Data Tables
Table 1: Structural and Functional Comparison
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